molecular formula C15H25NO3S B6798819 2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone

2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone

Cat. No.: B6798819
M. Wt: 299.4 g/mol
InChI Key: YKDJEPQIPVGBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the piperidine ring and the sulfonyl group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone include:

  • 2-Cyclohexen-1-one
  • 2-Cyclopenten-1-one
  • 2-Cyclohepten-1-one

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.

Properties

IUPAC Name

2-cyclohex-2-en-1-yl-1-[2-(methylsulfonylmethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-20(18,19)12-14-9-5-6-10-16(14)15(17)11-13-7-3-2-4-8-13/h3,7,13-14H,2,4-6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDJEPQIPVGBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCCN1C(=O)CC2CCCC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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